1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Description
1-[(1E)-{[(4-Chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea is a thiourea derivative characterized by a central thiourea (-NH-CS-NH-) backbone. Key structural features include:
- Substituent A: A (4-chlorophenyl)methoxy group attached via an (E)-configured iminomethylidene (-CH=N-O-) linker.
- This compound’s molecular weight is 481.75 g/mol (calculated based on its formula: C₁₄H₁₁ClIN₃OS).
Properties
IUPAC Name |
(1E)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-(5-iodopyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN4OS/c15-11-3-1-10(2-4-11)8-21-19-9-18-14(22)20-13-6-5-12(16)7-17-13/h1-7,9H,8H2,(H2,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFVLBBVNRTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NC(=S)NC2=NC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CON/C=N/C(=S)NC2=NC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125208 | |
| Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-99-5 | |
| Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl isothiocyanate and 5-iodo-2-aminopyridine.
Reaction Conditions: The 4-chlorophenyl isothiocyanate is reacted with 5-iodo-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Formation of Intermediate: The reaction yields an intermediate product, which is then treated with methoxyamine hydrochloride in the presence of a base to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent A | Substituent B | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | (4-Chlorophenyl)methoxy | 5-Iodopyridin-2-yl | 481.75 | Iodine substituent; potential halogen bonding | - |
| (E)-(4-Chlorophenyl)methoxyamine | (4-Chlorophenyl)methoxy | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl | - | Sulfur linkage; nitro group enhances polarity | |
| 1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(2-methoxyphenyl)thiourea | 4-Chlorophenylthioethyl | 2-Methoxyphenyl | 352.07 | Thiourea with thioether and methoxy groups | |
| (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | 2-Chlorobenzylideneamino | 2-Chlorophenyl | - | Triazole-thione core; dual chloro substituents |
Key Observations :
Halogen Effects : The iodine atom in the target compound may enhance lipophilicity and halogen bonding compared to chlorine or methoxy groups in analogues .
Backbone Diversity : While the target uses a thiourea backbone, analogues like triazole-thiones (e.g., ) or hydrazinecarboxamides (e.g., ) exhibit distinct electronic profiles.
Pharmacological and Physicochemical Properties
- Chlorhexidine Analogues : describes chlorhexidine derivatives with bis-biguanide and chlorophenyl groups, highlighting antimicrobial activity. The target compound’s thiourea backbone and iodine substituent may confer similar bioactivity but with altered selectivity .
- Hydrogen Bonding : Analogues like the triazole-thione in form extensive hydrogen-bonded networks (N–H···S, O–H···S), suggesting the target compound may exhibit comparable crystallographic behavior.
- Metabolic Stability : The iodine atom in the target compound may slow oxidative metabolism compared to chlorine or methoxy groups in analogues .
Crystallographic and Analytical Validation
Biological Activity
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea is a synthetic compound characterized by a thiourea functional group, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound's structure includes a 4-chlorophenyl group, a methoxyamino group, and a 5-iodopyridin-2-yl group. The synthesis typically involves the reaction of 4-chlorophenyl isothiocyanate with 5-iodo-2-aminopyridine in the presence of triethylamine, followed by treatment with methoxyamine hydrochloride to yield the final product. Purification methods such as recrystallization or column chromatography are employed to obtain pure samples .
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 3 - 14 |
| Prostate Cancer | 3 - 14 |
| Breast Cancer | 7 - 20 |
| Human Leukemia | 1.50 |
These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .
Antioxidant Activity
The antioxidant potential of thiourea derivatives has also been investigated. The compound demonstrated strong activity against free radicals in assays such as ABTS and DPPH, with IC50 values indicating effective radical scavenging capabilities .
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, leading to inhibition or modulation of their activities. This interaction can influence various biochemical pathways crucial for cell survival and proliferation .
Comparative Analysis
When compared to similar thiourea derivatives, such as those with bromine or chlorine substituents instead of iodine, variations in biological activity were noted. For instance:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-bromopyridin-2-yl)thiourea | Bromine | Reduced anticancer efficacy |
| 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-chloropyridin-2-yl)thiourea | Chlorine | Altered reactivity and activity |
The presence of iodine in the studied compound appears to enhance its reactivity and biological efficacy compared to its brominated and chlorinated counterparts .
Case Studies
Several case studies highlight the effectiveness of thiourea derivatives in clinical settings:
- Study on Pancreatic Cancer : A derivative exhibited IC50 values as low as 3 µM against pancreatic cancer cells, indicating high potency.
- Leukemia Treatment : In vitro studies showed that the compound could effectively reduce cell viability in human leukemia lines at concentrations around 1.50 µM.
These studies underscore the potential therapeutic applications of this compound in oncology .
Q & A
Q. What are the key steps in synthesizing 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves sequential coupling of the thiourea moiety with iodopyridine and chlorophenylmethoxy groups. For example, thiourea formation may employ carbodiimide-mediated coupling of an isothiocyanate with an amine. Intermediates are characterized via FTIR (to confirm thiourea C=S stretching at ~1250 cm⁻¹) and NMR (to verify regioselectivity of iodopyridine substitution at the 5-position) . For iodination, direct electrophilic substitution on pyridine using I₂/HNO₃ or metal-catalyzed approaches (e.g., CuI) can be optimized via TLC monitoring .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry (e.g., E-configuration of the methylidene group) and hydrogen-bonding networks .
- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons on chlorophenyl and pyridinyl groups) and coupling patterns .
- HRMS validates molecular mass (±5 ppm accuracy) and isotopic patterns (e.g., iodine’s signature) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction pathways for this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure. Compare calculated bond lengths/angles with XRD data to validate accuracy .
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack sites on the iodopyridine ring) .
- Reaction Mechanism : Simulate intermediates in thiourea coupling using Gaussian or ORCA software, incorporating solvent effects (e.g., PCM model for DMF) .
Q. What experimental design strategies optimize synthesis yield while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) using response surface methodology:
- Variables : Reaction time, temperature, catalyst loading.
- Outputs : Yield (HPLC), purity (NMR).
- Statistical Analysis : Use Minitab or JMP to identify significant factors and generate contour plots for optimal conditions . For example, a Central Composite Design (CCD) reduces trial runs by 40% while maximizing yield .
Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?
- Methodological Answer :
- Step 1 : Re-optimize the DFT geometry with a larger basis set (e.g., 6-311++G(d,p)) and include explicit solvent molecules.
- Step 2 : Calculate shielding constants using GIAO (Gauge-Independent Atomic Orbital) method.
- Step 3 : Compare with experimental shifts; deviations >1 ppm may indicate conformational flexibility or crystal-packing effects .
Q. What strategies improve solubility for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvents : Test DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity) and measure solubility via nephelometry.
- Prodrug Design : Introduce hydrophilic groups (e.g., PEGylation) at non-critical positions (e.g., methoxy substituents) .
- Nanoparticle Formulation : Use PLGA encapsulation to enhance aqueous dispersion while monitoring particle size (DLS) and zeta potential .
Q. How can researchers investigate the compound’s mechanism of action against microbial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with DHFR (PDB: 1DHF). Validate with site-directed mutagenesis (e.g., Asp27Ala to disrupt hydrogen bonding) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data across studies be addressed?
- Methodological Answer :
- Source 1 : If MIC values vary between labs, standardize protocols (e.g., CLSI guidelines for broth microdilution).
- Source 2 : Check for impurities (HPLC purity ≥95%) and confirm cell line authenticity (STR profiling).
- Meta-Analysis : Use RevMan or R to aggregate data, applying random-effects models to account for inter-study heterogeneity .
Q. What computational tools reconcile crystallographic data with spectroscopic observations?
- Methodological Answer :
- Mercury CSD : Overlay XRD structures with DFT-optimized geometries to identify torsional mismatches.
- Solid-State NMR : Compare experimental ¹³C CP/MAS spectra with DFT-predicted shifts to detect polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
